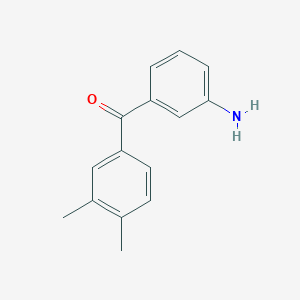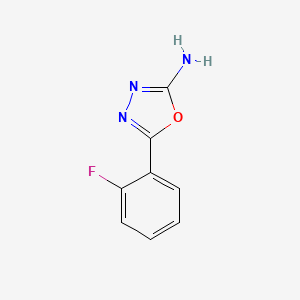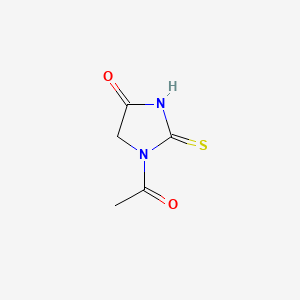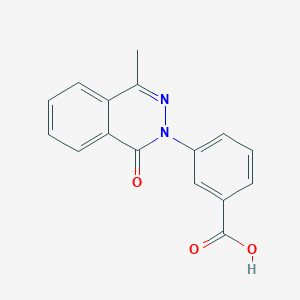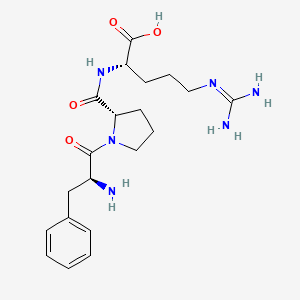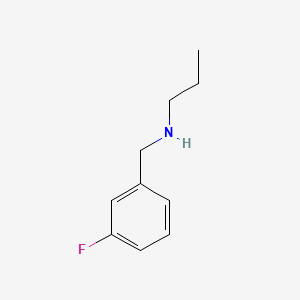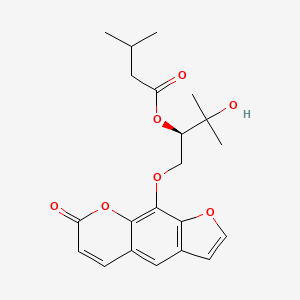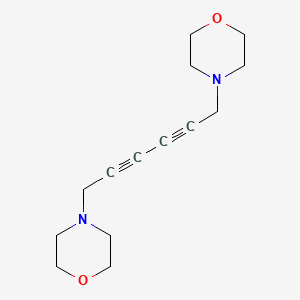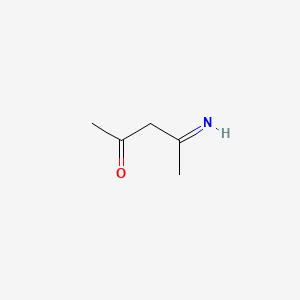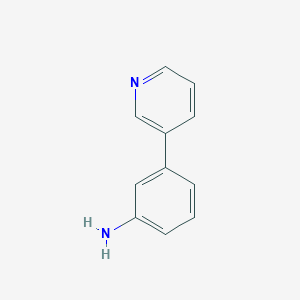
3-(Pyridin-3-yl)benzenamine
Übersicht
Beschreibung
The compound of interest, 3-(Pyridin-3-yl)benzenamine, is a bidentate ligand that has been utilized in the synthesis of various metal-organic frameworks and coordination polymers. It is known for its ability to link metal centers, contributing to the formation of structures with interesting topologies and properties, such as luminescence .
Synthesis Analysis
The synthesis of compounds involving 3-(Pyridin-3-yl)benzenamine often involves hydrothermal methods, as seen in the formation of metal(II) complexes with achiral ligands related to the compound . Additionally, multi-component domino reactions in water have been employed to create novel derivatives, highlighting the compound's versatility and the potential for eco-friendly synthesis methods .
Molecular Structure Analysis
The molecular structure of compounds derived from 3-(Pyridin-3-yl)benzenamine is diverse, ranging from 0D mononuclear molecules to 2D network layers . The ligand's ability to act in different coordination modes leads to various architectures, as demonstrated by the different structures of metal complexes synthesized using related ligands . The presence of this ligand in a framework can also influence the chirality and topology of the resulting network .
Chemical Reactions Analysis
3-(Pyridin-3-yl)benzenamine and its derivatives participate in a variety of chemical reactions. For instance, it can form cocrystals and salts with other compounds, such as pyromellitic acid, through heterosynthon interactions . The compound's reactivity also extends to its involvement in the formation of thiadiazole derivatives when reacted with oxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-3-yl)benzenamine derivatives are characterized by techniques such as X-ray diffraction, spectroscopy (IR, NMR, UV-Vis), and thermogravimetric analysis . These compounds exhibit luminescent properties in the solid state, which can be enhanced or shifted depending on the ligand's incorporation into metal-containing complexes . Theoretical calculations, such as density functional theory (DFT), are often used to support experimental data and provide insights into the electronic structure and potential applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-(Pyridin-3-yl)benzenamine is utilized in the synthesis of novel Schiff bases with potential anticonvulsant properties. These bases have been characterized using FT-IR, 1H-NMR spectroscopy, and elemental analysis, showing protection against seizures in various models (Pandey & Srivastava, 2011).
- The compound is also involved in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase, highlighting its role in pharmaceutical applications (Yu Yankun et al., 2011).
Corrosion Inhibition
- Schiff bases derived from 3-(Pyridin-3-yl)benzenamine show effective corrosion inhibition behavior on mild steel in acidic medium. This is confirmed through gravimetric, electrochemical measurements, and simulations (Murmu et al., 2019).
Luminescence and Multi-Stimuli-Responsive Properties
- Certain pyridyl substituted derivatives of 3-(Pyridin-3-yl)benzenamine exhibit luminescent and multi-stimuli-responsive properties. These compounds demonstrate potential in applications like sensors and displays (Srivastava et al., 2017).
Antimicrobial and Antifungal Activities
- Derivatives of 3-(Pyridin-3-yl)benzenamine have been synthesized and tested for their antimicrobial and antifungal activities, showing effectiveness against various pathogens. This indicates its potential in developing new antimicrobial agents (Malhotra et al., 2012), (Mallemula et al., 2015).
Coordination Chemistry
- The compound is used in the synthesis of coordination polymers and complexes with lanthanide ions, demonstrating its versatility in coordination chemistry and potential for creating luminescent materials (Hou et al., 2013).
Novel Frameworks and Complexes
- 3-(Pyridin-3-yl)benzenamine is instrumental in constructing novel 63-nets frameworks with unique topological and luminescent properties, useful in materials science (Qi et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJQJGKMRLQBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332668 | |
| Record name | 3-(pyridin-3-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)benzenamine | |
CAS RN |
57976-57-5 | |
| Record name | 3-(pyridin-3-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

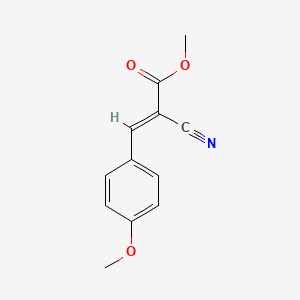

![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)


